(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17501930
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO2 |
|---|---|
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
| Standard InChI Key | LMEIUXVOCCZTEZ-WKEGUHRASA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=C(C=C1)F)OC)N)O |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL belongs to the class of β-amino alcohols, characterized by an amino group (-NH2) and a hydroxyl group (-OH) separated by two carbon atoms. The aromatic ring at position 1 features a fluorine atom at the para position and a methoxy group at the meta position, contributing to electronic and steric effects that influence reactivity and intermolecular interactions.
Key Structural Features:
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Chiral Centers: The (1R,2S) configuration introduces two stereogenic centers, making enantioselective synthesis critical for isolating the desired isomer.
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Aromatic Substitution: The 4-fluoro-3-methoxyphenyl group enhances lipophilicity and modulates electronic properties, potentially affecting binding to biological targets.
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Hydrogen-Bonding Capacity: The amino and hydroxyl groups enable hydrogen bonding with enzymes or receptors, a feature common in pharmacologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄FNO₂ |
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
| Boiling Point | 333.3 ± 42.0 °C (predicted) |
| Density | 1.176 ± 0.06 g/cm³ |
| pKa | 12.42 ± 0.45 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL typically involves multi-step protocols to achieve precise stereochemical control. A common approach begins with 4-fluoro-3-methoxybenzaldehyde as the starting material.
Key Steps:
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Condensation Reaction: The aldehyde reacts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form an imine intermediate.
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Reductive Amination: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine to yield the amino alcohol.
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Chiral Resolution: Chromatographic techniques or diastereomeric salt formation isolates the (1R,2S) isomer from racemic mixtures.
Industrial Considerations:
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Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of ketone precursors, improving yield and reducing waste.
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Continuous Flow Systems: Enhanced reaction control in flow reactors minimizes side products and optimizes energy efficiency.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like ethanol and methanol but limited solubility in water due to its aromatic and alkyl groups. Stability studies suggest susceptibility to oxidation at the amino group, necessitating storage under inert atmospheres.
Thermal Behavior:
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Melting Point: Data specific to the (1R,2S) isomer remains unreported, but analogous compounds melt between 120–150°C.
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Thermogravimetric Analysis (TGA): Decomposition begins near 200°C, consistent with β-amino alcohol derivatives.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The (1R,2S) isomer’s biological activity stems from its ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions.
Key Targets:
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Adrenergic Receptors: Structural similarity to β-adrenergic agonists suggests potential activity in modulating cardiovascular or respiratory pathways.
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Enzyme Inhibition: The amino alcohol moiety may inhibit kinases or hydrolases by mimicking transition states or cofactor binding sites.
Comparative Analysis with Stereoisomers
(1R,2S) vs. (1R,2R) Isomers
The (1R,2S) configuration’s spatial arrangement alters molecular interactions compared to the (1R,2R) isomer:
| Parameter | (1R,2S) Isomer | (1R,2R) Isomer |
|---|---|---|
| Receptor Binding Affinity | Higher for β₂-adrenergic | Higher for α₁-adrenergic |
| Metabolic Stability | Lower due to steric hindrance | Higher |
| Synthetic Accessibility | More challenging | Well-established routes |
These differences underscore the importance of stereochemistry in drug design, where minor configurational changes significantly impact efficacy and safety.
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifications to the methoxy or fluorine groups could enhance selectivity for specific targets.
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Prodrug Development: Esterification of the hydroxyl group may improve bioavailability.
Industrial Applications
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Chiral Auxiliaries: The compound’s stereocenters make it valuable in asymmetric synthesis for producing enantiopure pharmaceuticals.
Unresolved Questions
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In Vivo Toxicity: Limited data exist on long-term exposure effects.
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Crystal Structure Analysis: X-ray diffraction studies are needed to elucidate solid-state interactions.
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